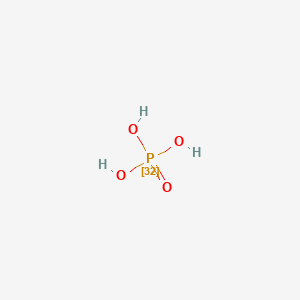

(32P)Phosphoric acid

Übersicht

Beschreibung

(32P)Phosphoric acid is a radioactive isotope of phosphoric acid, where phosphorus-32 is incorporated into the molecule. Phosphorus-32 is a beta-emitting radionuclide with a half-life of 14.26 days. This compound is widely used in various scientific and medical applications due to its radioactive properties and ability to incorporate into biological molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (32P)Phosphoric acid can be synthesized through two primary methods:

Neutron Activation of Sulfur-32: This method involves the irradiation of elemental sulfur-32 with neutrons, resulting in the formation of phosphorus-32 through the (n,p) reaction. The sulfur target is irradiated at a high neutron flux for an extended period, followed by chemical processing to isolate the phosphorus-32.

Neutron Activation of Phosphorus-31: In this method, red phosphorus-31 is irradiated with neutrons, leading to the formation of phosphorus-32 through the (n,γ) reaction.

Industrial Production Methods: The industrial production of this compound typically involves the neutron activation of phosphorus-31 due to its higher specific activity and simpler processing steps compared to the sulfur-32 method .

Analyse Chemischer Reaktionen

Types of Reactions: (32P)Phosphoric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state compounds.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphorous acid derivatives .

Wissenschaftliche Forschungsanwendungen

Biochemistry and Molecular Biology

Applications:

- Pulse-Chase Experiments: (32P) is used to label substrates in pulse-chase experiments, allowing researchers to trace metabolic pathways by detecting which molecules incorporate the radioactive phosphorus over time .

- DNA and RNA Analysis: (32P) is extensively utilized in Southern and Northern blotting techniques to visualize DNA and RNA sequences. The labeled probes hybridize to complementary sequences, enabling detection via photographic film .

Case Study:

A study demonstrated the use of (32P)-labeled DNA probes in identifying specific mutations in genetic sequences. The incorporation of (32P) facilitated the detection of low-abundance targets that traditional methods could not identify.

Medical Applications

Applications:

- Radiotherapy: (32P) is employed in the treatment of certain cancers, particularly in localized radiotherapy for conditions like polycythemia vera and some lymphomas .

- Diagnostic Imaging: The isotope's beta emissions are used in imaging techniques to visualize biological processes in real-time.

Case Study:

Clinical trials have shown that (32P) can effectively reduce tumor size in patients with specific types of cancer. The targeted application minimizes damage to surrounding healthy tissues while delivering therapeutic doses directly to malignant cells.

Plant Sciences

Applications:

- Fertilizer Uptake Studies: (32P) is used to track phosphorus uptake in plants, providing insights into nutrient absorption dynamics from roots to leaves. This application helps optimize fertilizer use and understand plant physiology .

Case Study:

Research involving Lotus japonicus revealed that light conditions significantly affect (32P) absorption rates in roots and leaves. The study demonstrated that plants absorb more phosphorus during dark periods, which has implications for agricultural practices .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biochemistry | Pulse-chase experiments | Traced metabolic pathways effectively |

| Molecular Biology | Southern/Northern blotting | Enhanced detection of low-abundance targets |

| Medical Treatment | Radiotherapy for cancer | Effective tumor reduction |

| Plant Sciences | Fertilizer uptake studies | Light conditions influence absorption rates |

Wirkmechanismus

The mechanism of action of (32P)Phosphoric acid involves the incorporation of phosphorus-32 into biological molecules, such as DNA. The beta particles emitted by phosphorus-32 cause double-strand breaks in DNA, leading to cell death. This mechanism is particularly effective in targeting rapidly dividing cancer cells .

Vergleich Mit ähnlichen Verbindungen

Phosphoric Acid (H3PO4): The non-radioactive form of phosphoric acid, commonly used in various industrial and laboratory applications.

Phosphorous Acid (H3PO3): A related compound with different oxidation states and chemical properties.

Pyrophosphoric Acid (H4P2O7): A condensed form of phosphoric acid with unique chemical properties.

Uniqueness: (32P)Phosphoric acid is unique due to its radioactive properties, which make it valuable for applications in radiotherapy and as a tracer in scientific research. Its ability to incorporate into biological molecules and emit beta particles distinguishes it from other non-radioactive phosphoric acid derivatives .

Biologische Aktivität

(32P)Phosphoric acid, a radioactive isotope of phosphorus, has been widely utilized in biological research due to its unique properties that allow for the tracing of biochemical processes. This compound plays a crucial role in studying cellular metabolism, protein phosphorylation, and the dynamics of nucleic acids. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily as a phosphate donor in various biochemical reactions. Its incorporation into biomolecules allows researchers to track metabolic pathways and understand the dynamics of phosphorylation events within cells.

-

Protein Phosphorylation :

- This compound is extensively used to label proteins, enabling the study of phosphorylation sites and their functional significance. A study demonstrated that using (32P) labeling in mitochondria revealed extensive protein phosphorylation across over 40 proteins involved in intermediary metabolism and biosynthetic pathways .

- Table 1 : Summary of Proteins Labeled by this compound

Protein Name Function Phosphorylation Sites Identified Cytochrome c oxidase Electron transport Multiple sites ATP synthase ATP production Specific residues Phosphofructokinase Glycolysis Key regulatory sites - Nucleic Acid Metabolism :

Case Studies

Several case studies highlight the utility of this compound in biological research:

- Cellular Uptake Studies : A study examined the uptake of (32P) into various cell types, revealing insights into cellular phosphate utilization and metabolism. The results indicated that different cell types exhibited varying uptake rates, which correlated with their metabolic activity .

- Soil Microbial Activity : In an investigation on soil phosphorus cycling, (32P) was used to trace microbial uptake and activity. The findings showed that microorganisms preferentially absorbed isotopically labeled phosphate, demonstrating significant biological activity related to phosphorus dynamics in soil ecosystems .

Research Findings

Research has consistently shown that this compound serves as a powerful tool for understanding biological processes:

- Dynamic Phosphoproteome : The use of (32P) labeling techniques has revealed that the mitochondrial matrix phosphoproteome is extensive and dynamic. This was evidenced by pulse-chase experiments that tracked phosphorylation site turnover and phosphate-protein pool size alterations .

- Enzymatic Reactions : The preparation of various (32P)-nucleotides has allowed researchers to investigate enzyme kinetics and substrate interactions in detail. For instance, high specific activity (32P)-ATP was used to study adenylate cyclase activity, providing insights into cyclic nucleotide signaling pathways .

Eigenschaften

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/i5+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

O[32P](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.995 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15364-02-0 | |

| Record name | Phosphoric acid P-32 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHOSPHORIC ACID P-32 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9H3ZTX0BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.